3-(4-Isopropoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-Isopropoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C20H20N4O4 This compound is characterized by the presence of a pyrazole ring, a nitrobenzylidene group, and an isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-isopropoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate benzylidene compound. This intermediate is then reacted with hydrazine hydrate and a pyrazole derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-(4-Isopropoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Isopropoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitrobenzylidene group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Isopropoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-Methoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-Ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(4-Isopropoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the isopropoxy group.
Properties
Molecular Formula |
C20H19N5O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O4/c1-13(2)29-17-8-6-15(7-9-17)18-11-19(23-22-18)20(26)24-21-12-14-4-3-5-16(10-14)25(27)28/h3-13H,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
InChI Key |
ZQKCBZNWISBZRI-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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